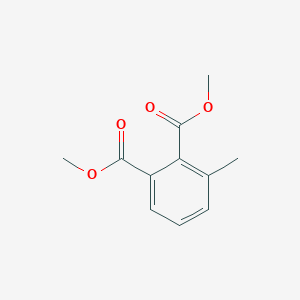
3',5'-Di-O-acetyl-2'-deoxy-5-fluorouridine
Overview
Description
3',5'-Di-O-acetyl-2'-deoxy-5-fluorouridine (DAFUR) is an important nucleoside analogue used in the synthesis of nucleic acids. It is a derivative of the naturally occurring nucleoside, uridine, and has been used in a variety of scientific applications, including as a substrate for enzymatic and chemical synthesis, as a fluorescent probe, and as a therapeutic agent. This article will discuss the synthesis method of DAFUR, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Antiepileptic Research
3’,5’-Di-O-acetyl-2’-deoxy-5-fluorouridine: is a uridine analog with potential antiepileptic effects . Research in this field explores its use in developing treatments for epilepsy. By studying the compound’s interaction with biological pathways, scientists aim to understand its efficacy and safety as an antiepileptic agent .
Anticonvulsant Studies
This compound is also used in anticonvulsant studies. Its structural similarity to uridine allows researchers to investigate its role in seizure prevention and control, potentially leading to new therapeutic strategies for patients with convulsive disorders .
Anxiolytic Activity
The anxiolytic activities of 3’,5’-Di-O-acetyl-2’-deoxy-5-fluorouridine are of significant interest. Its application in this area involves examining its effects on anxiety-related symptoms and disorders, contributing to the development of novel anxiolytic treatments .
Antihypertensive Agent Development
Scientists are exploring the use of this compound in the development of new antihypertensive agents. Its unique properties may offer alternative mechanisms of action compared to traditional blood pressure medications .
Oncology and Chemotherapy
3’,5’-Di-O-acetyl-2’-deoxy-5-fluorouridine: serves as an intermediate in the synthesis of capecitabine , a prodrug of 5-fluorouracil . It’s used in chemotherapy for treating various cancers, including metastatic breast cancer, gastric, colorectal, and bladder cancer. Research focuses on optimizing its efficacy and reducing side effects .
properties
IUPAC Name |
[(2R,3S,5R)-3-acetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h4,9-11H,3,5H2,1-2H3,(H,15,19,20)/t9-,10+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWAONMKDTZRAJ-HBNTYKKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)F)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509937 | |
| Record name | 3',5'-Di-O-acetyl-2'-deoxy-5-fluorouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Di-O-acetyl-2'-deoxy-5-fluorouridine | |
CAS RN |
110522-47-9 | |
| Record name | 3',5'-Di-O-acetyl-2'-deoxy-5-fluorouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1610586.png)







